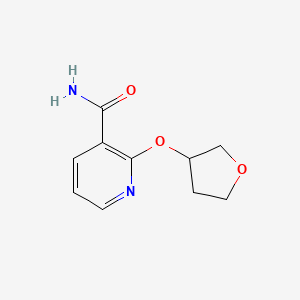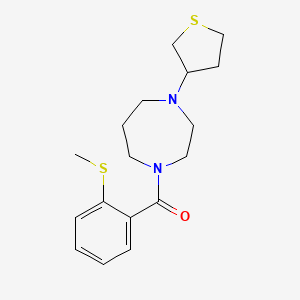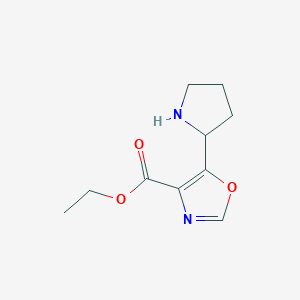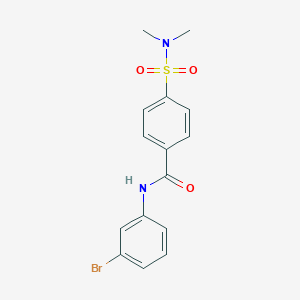
3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C14H17N3O2 and a molecular weight of 259.31 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate” has a linear formula of C14H17N3O2 , indicating it contains 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For the related compound “tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate”, it has a molecular formula of C14H17N3O2 and a molecular weight of 259.31 .Scientific Research Applications
Hydrogen-bonded Molecular Structures
Research on similar pyrazole derivatives has led to discoveries regarding their crystal structure and hydrogen bonding. For instance, studies on various pyrazole compounds have elucidated their ability to form simple chains or tetramolecular aggregates through hydrogen bonding, highlighting the significance of these interactions in determining molecular arrangement and stability (Abonía et al., 2007), (Zheng et al., 2010).
Reactivity and Synthesis
The reactivity of related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, has been explored, revealing their potential in synthesizing biologically active compounds through reactions with various agents (Mironovich & Shcherbinin, 2014). Additionally, methodologies for the solid-phase synthesis of novel pyrazolones have been developed, offering efficient routes for creating structurally diverse molecules (Yu-wei, 2008).
Catalysis and Small Molecule Activation
The use of pyrazole-based Lewis pairs for the fixation of small molecules like CO2 demonstrates the potential of these compounds in catalysis and environmental applications. This research highlights the ability of such compounds to form adducts with small molecules, opening avenues for their use in capturing and utilizing CO2 and other substances (Theuergarten et al., 2012).
Antimicrobial Activity
Transition metal complexes derived from bis-pyrazoline-based ligands have shown antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents. Such studies indicate the relevance of pyrazoline derivatives in medicinal chemistry (Al-Jibouri & Fahad, 2019).
properties
IUPAC Name |
5-tert-butyl-4-[(E)-indol-3-ylidenemethyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-22(2,3)20-18(13-15-14-23-19-12-8-7-11-17(15)19)21(26)25(24-20)16-9-5-4-6-10-16/h4-14,24H,1-3H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLHSSDNBRSKPY-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)



![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)





